Emerging research suggests Methyl L-asparaginate monohydrochloride (also known as L-Asparagine methyl ester hydrochloride) might hold potential in the fight against antibiotic-resistant bacteria. Studies have shown that this compound can inhibit the growth of certain antibiotic-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA) []. However, further research is needed to determine the effectiveness and mechanism of action of Methyl L-asparaginate monohydrochloride in this context.
Methyl L-asparaginate monohydrochloride has also been explored in the context of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These diseases are associated with the accumulation of abnormal protein aggregates in the brain. Some studies suggest that Methyl L-asparaginate monohydrochloride might have the potential to modulate protein aggregation and potentially offer neuroprotective effects [, ]. However, these studies are primarily preclinical, and further research is necessary to evaluate the potential therapeutic effects of Methyl L-asparaginate monohydrochloride in humans.
Methyl L-asparaginate monohydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 182.6 g/mol. It is a derivative of L-asparagine and is characterized by the presence of a methyl ester group attached to the aspartic acid backbone. This compound exists as a white crystalline solid and is soluble in water, making it useful in various biochemical applications .
These reactions highlight its potential as a substrate in enzymatic processes and synthetic pathways .
Methyl L-asparaginate monohydrochloride exhibits notable biological activity, particularly in relation to cancer treatment. It serves as a prodrug for L-asparaginase, an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid and ammonia. This activity is crucial for certain cancer therapies, especially in treating acute lymphoblastic leukemia, where tumor cells are dependent on exogenous asparagine for growth . Additionally, its role in metabolic pathways makes it a subject of interest in nutritional biochemistry.
The synthesis of methyl L-asparaginate monohydrochloride typically involves the following methods:
Methyl L-asparaginate monohydrochloride has several applications:
Its versatility makes it valuable across multiple domains within biochemistry and pharmacology .
Research on interaction studies involving methyl L-asparaginate monohydrochloride focuses on its biochemical interactions with various enzymes and substrates. Notably:
Methyl L-asparaginate monohydrochloride shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
L-Asparagine | Natural amino acid; not esterified | |
Methyl L-aspartate | Similar structure but different functional groups | |
N-Acetyl-L-aspartic acid | Acetylated form; different biological roles |
Methyl L-asparaginate monohydrochloride stands out due to its specific methyl ester modification, enhancing its solubility and bioactivity compared to its non-methylated counterparts. This modification allows it to serve distinct roles in biochemical pathways and therapeutic applications .
Methyl L-asparaginate monohydrochloride (CAS: 57461-34-4) is systematically named as (S)-methyl 2,4-diamino-4-oxobutanoate hydrochloride. Its molecular formula is C₅H₁₁ClN₂O₃, with a molar mass of 182.60 g/mol. The compound belongs to the class of amino acid esters and is classified under the European Community (EC) number 260-748-0.
Property | Value |
---|---|
IUPAC Name | (S)-2,4-diamino-4-oxobutanoate; hydrochloride |
SMILES | COC(=O)C(C(C(=O)N)N)Cl |
InChIKey | QOMQXHIJXUDQSS-DFWYDOINSA-N |
DSSTox Substance ID | DTXSID30206073 |
The discovery of asparagine, the parent amino acid, dates to 1806 when French chemists Louis Nicolas Vauquelin and Pierre Jean Robiquet isolated it from asparagus juice. This marked the first isolation of an amino acid, laying the groundwork for understanding proteinogenic amino acids. Methyl L-asparaginate monohydrochloride emerged later as a synthetic derivative, enabling advancements in peptide chemistry and enzymology.
Methyl L-asparaginate monohydrochloride is an amino acid ester hydrochloride salt with the molecular formula C₅H₁₁ClN₂O₃ [1] [2] [3]. The compound has a molecular weight of 182.61 grams per mole [4] [5]. The systematic International Union of Pure and Applied Chemistry name is methyl (2S)-2,4-diamino-4-oxobutanoate hydrochloride [1]. The compound is also designated by the Chemical Abstracts Service registry number 57461-34-4 [1] [3] [5].
The molecular structure consists of the L-asparagine backbone modified by methylation of the carboxyl group, forming a methyl ester linkage [1] [4]. The structural framework includes a primary amino group at the alpha carbon position, a methyl ester functional group, and an amide side chain characteristic of asparagine [1] [2]. The hydrochloride salt formation occurs through protonation of the amino group, creating a stable ionic compound [3] [5].
The canonical Simplified Molecular Input Line Entry System representation is Cl.O=C(N)CC(N)C(=O)OC, while the isomeric version accounts for stereochemistry as C@@H(CC(N)=O)N.Cl [5]. The International Chemical Identifier string is InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1 [5].
Property | Value |
---|---|
Molecular Formula | C₅H₁₁ClN₂O₃ |
Molecular Weight | 182.61 g/mol |
Chemical Abstracts Service Number | 57461-34-4 |
European Community Number | 260-748-0 |
DSSTox Substance Identifier | DTXSID30206073 |
Methyl L-asparaginate monohydrochloride exhibits stereochemical properties inherent to L-amino acid derivatives [1] [5]. The compound possesses one chiral center at the alpha carbon (C2 position), which maintains the S-configuration characteristic of L-amino acids [1] [5]. This stereochemical arrangement is designated as (2S) in the systematic nomenclature [1] [5].
The chiral center configuration is crucial for biological recognition and activity, as the L-enantiomer represents the naturally occurring form found in biological systems [7]. The absolute configuration has been confirmed through various analytical techniques, with the compound showing optical activity consistent with L-amino acid derivatives [9].
Research on related asparagine derivatives has demonstrated that stereochemical integrity is maintained during esterification processes [11]. Studies of halide salt forms of L-asparagine have shown that the starting L-asparagine material consistently yields products with confirmed S-configuration, as verified through crystallographic analysis and Flack parameter determination [11].
The stereochemical stability of methyl L-asparaginate monohydrochloride under various conditions has been documented, with studies indicating minimal racemization during synthesis and storage when proper protocols are followed [9]. This stability is attributed to the electron-withdrawing nature of the ester group, which reduces the acidity of the alpha hydrogen and thus decreases the propensity for epimerization [16].
Crystallographic studies of related asparagine hydrochloride compounds provide insight into the structural characteristics of methyl L-asparaginate monohydrochloride [11]. Analysis of L-asparaginium halide salts reveals consistent crystallographic patterns across the series, with compounds adopting monoclinic crystal systems [11].
The crystal structure analysis of L-asparaginium chloride monohydrate demonstrates space group P2₁ symmetry with unit cell parameters a = 5.0922(1) Å, b = 10.1450(2) Å, c = 8.1950(2) Å, and β = 103.834(2)° [11]. The crystal packing exhibits extensive hydrogen bonding networks involving the protonated amino groups, chloride anions, and water molecules [11].
Comparative crystallographic data for related compounds shows that the asparaginium cations adopt similar conformations across different halide salts [11]. The molecular geometry features both carbonyl units in syn orientation with respect to the ammonium group, creating characteristic hydrogen bonding patterns [11].
Crystallographic Parameter | L-asparaginium chloride monohydrate |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
Unit Cell a | 5.0922(1) Å |
Unit Cell b | 10.1450(2) Å |
Unit Cell c | 8.1950(2) Å |
Beta Angle | 103.834(2)° |
Volume | 411.08(2) ų |
Z Value | 2 |
The hydrogen bonding geometry in asparaginium chloride structures includes multiple donor-acceptor interactions [11]. The N-H···Cl distances range from 2.27 to 2.89 Å, while O-H···Cl interactions span 2.40 to 2.41 Å [11]. These intermolecular contacts create three-dimensional networks that stabilize the crystal structure [11].
Structural comparison with related asparagine derivatives reveals consistent molecular frameworks while highlighting specific modifications [19] [22]. Nα-Z-L-asparagine methyl ester demonstrates the effect of protecting group modifications on molecular structure, maintaining the core asparagine framework while introducing benzyloxycarbonyl protection [19].
L-asparagine tert-butyl ester represents another structural variant with modified esterification, showing molecular formula C₈H₁₆N₂O₃ and molecular weight 188.22 grams per mole . This compound maintains the L-configuration and demonstrates similar stereochemical properties while exhibiting enhanced stability due to the bulky tert-butyl group .
Asparagine N-benzyl methyl ester (C₁₂H₁₆N₂O₃) showcases amide functionalization, with molecular weight 236.27 grams per mole [22]. This derivative maintains the methyl ester functionality while introducing benzyl substitution on the amide nitrogen [22].
The structural variations among asparagine derivatives demonstrate the versatility of the asparagine framework for chemical modification [19] [22]. Common structural features include retention of the alpha amino acid backbone, preservation of stereochemical integrity, and maintenance of the primary amide or modified amide functionality [19] [22].
Compound | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|
Methyl L-asparaginate monohydrochloride | C₅H₁₁ClN₂O₃ | 182.61 g/mol | Methyl ester, hydrochloride salt |
Nα-Z-L-asparagine methyl ester | C₁₃H₁₆N₂O₅ | 280.28 g/mol | Benzyloxycarbonyl protection |
L-asparagine tert-butyl ester | C₈H₁₆N₂O₃ | 188.22 g/mol | Tert-butyl ester modification |
Asparagine N-benzyl methyl ester | C₁₂H₁₆N₂O₃ | 236.27 g/mol | N-benzyl amide substitution |
Computational modeling studies of amino acid esters and related compounds provide theoretical frameworks for understanding molecular structure and properties [13] [14] [15] [18]. Density functional theory calculations have been employed to analyze the electronic structure and geometric parameters of amino acid derivatives [14] [18].
Molecular modeling investigations of asparagine-containing systems demonstrate the application of quantum mechanical methods to predict structural characteristics [15]. These computational approaches utilize various functionals including B3LYP, BLYP, M06, mPW1PW, and PBE1PBE to optimize molecular geometries and calculate electronic properties [13].
Studies employing computational chemistry methods for amino acid ester analysis reveal the importance of solvent effects and conformational flexibility [14] [16]. The calculations incorporate implicit solvation models to account for solution-phase behavior, which is particularly relevant for understanding the properties of methyl L-asparaginate monohydrochloride in aqueous systems [14].
Research on related amino acid systems has demonstrated the utility of computational modeling for predicting reaction pathways and structural stability [15] [16]. Molecular dynamics simulations and quantum mechanical calculations provide insights into conformational preferences and intermolecular interactions [15].
The computational analysis of amino acid esters typically involves optimization of multiple conformers to identify the most stable geometric arrangements [18]. These studies reveal the influence of intramolecular hydrogen bonding, steric effects, and electronic factors on molecular structure [16] [18].
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